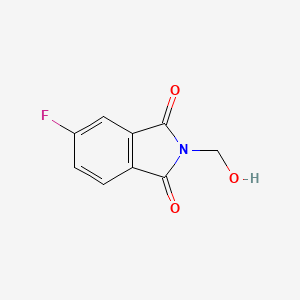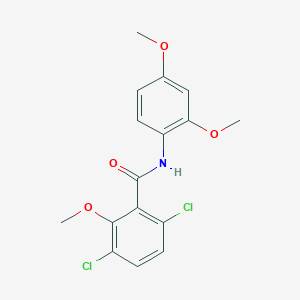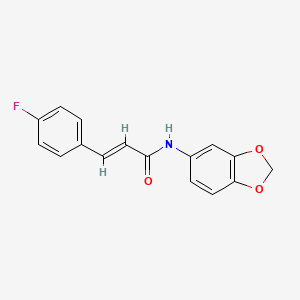![molecular formula C20H22N2O2 B5884576 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)
1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FP-PA or 3-FA-PP, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a piperazine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves its binding to the 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the activation of downstream signaling pathways. The activation of these signaling pathways can lead to changes in neurotransmitter release, gene expression, and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In studies on animal models, this compound has been shown to decrease anxiety-like behavior and increase exploratory behavior. This compound has also been shown to increase the release of dopamine and serotonin in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its specificity for the 5-HT1A receptor. This specificity allows researchers to study the role of this receptor in a more targeted way. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be taken when using this compound in experiments.
Orientations Futures
For research on 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine include the development of more specific and potent compounds, the study of the role of the 5-HT1A receptor in mood and anxiety disorders, and the exploration of potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with 3-phenyl-2-propen-1-amine to produce 3-(2-furyl)-N-phenylacrylamide. The final step involves the reaction of 3-(2-furyl)-N-phenylacrylamide with piperazine to produce this compound.
Applications De Recherche Scientifique
1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in scientific research. One area of research where this compound has been studied is in the field of neuroscience. This compound has been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been used to study the role of the 5-HT1A receptor in these processes.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(11-10-19-9-5-17-24-19)22-15-13-21(14-16-22)12-4-8-18-6-2-1-3-7-18/h1-11,17H,12-16H2/b8-4+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVWMDVAAGIKEJ-IBYINHFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)

![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)

![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)
![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)


![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)
![N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5884589.png)
